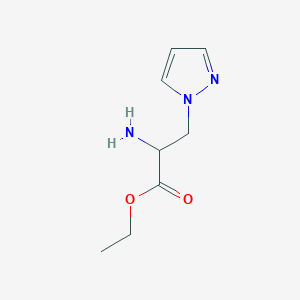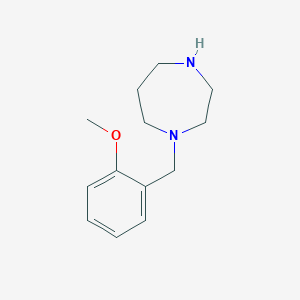
1-(2-Methoxybenzyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxybenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes It features a benzyl group substituted with a methoxy group at the ortho position, attached to a 1,4-diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzyl)-1,4-diazepane typically involves the reaction of 2-methoxybenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(2-Methoxybenzyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The diazepane ring can be reduced to form a piperazine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Formation of 2-hydroxybenzyl-1,4-diazepane or 2-formylbenzyl-1,4-diazepane.
Reduction: Formation of 1-(2-Methoxybenzyl)piperazine.
Substitution: Formation of 2-bromobenzyl-1,4-diazepane or 2-methylbenzyl-1,4-diazepane.
科学的研究の応用
1-(2-Methoxybenzyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-(2-Methoxybenzyl)-1,4-diazepane is not well-documented. it is likely to interact with biological targets through its diazepane ring, which can mimic the structure of biologically active molecules. The methoxybenzyl group may enhance its binding affinity and specificity towards certain receptors or enzymes, influencing various molecular pathways.
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(2-Methoxybenzyl)piperidine: Contains a piperidine ring instead of a diazepane ring.
1-(2-Methoxybenzyl)-1,4-oxazepane: Features an oxazepane ring instead of a diazepane ring.
Uniqueness
1-(2-Methoxybenzyl)-1,4-diazepane is unique due to its combination of a diazepane ring and a methoxybenzyl group. This structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-[(2-methoxyphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-3-2-5-12(13)11-15-9-4-7-14-8-10-15/h2-3,5-6,14H,4,7-11H2,1H3 |
InChIキー |
GTHIYIKSQPNYHY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CN2CCCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride](/img/structure/B13640820.png)
![Ethyl 1-[(2-fluoro-4-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B13640831.png)
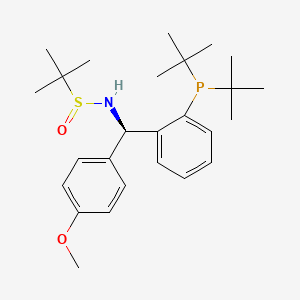
![1-Bromoimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13640843.png)

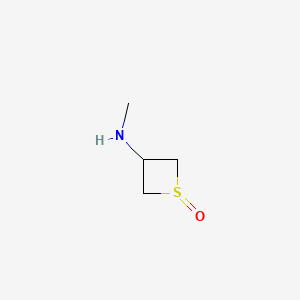


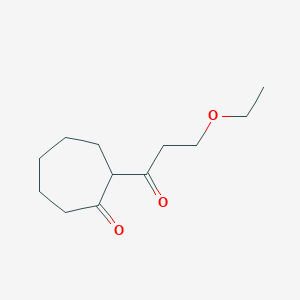
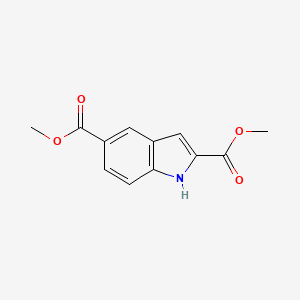
![9,9-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13640875.png)
![Racemic-tert-butyl (3S,3aS,7aR)-3-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B13640883.png)

